molecular formula C21H30O3 B13423970 (1R,4aS,4bR,10aR,10bR,12aS)-1-hydroxy-1,10a,12a-trimethyl-4,4a,4b,5,6,9,10,10b,11,12-decahydro-3H-chrysene-2,8-dione

(1R,4aS,4bR,10aR,10bR,12aS)-1-hydroxy-1,10a,12a-trimethyl-4,4a,4b,5,6,9,10,10b,11,12-decahydro-3H-chrysene-2,8-dione

Cat. No.: B13423970
M. Wt: 330.5 g/mol
InChI Key: ICFLNIOJLONJAO-MFYJRRGVSA-N
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Description

The compound (1R,4aS,4bR,10aR,10bR,12aS)-1-hydroxy-1,10a,12a-trimethyl-4,4a,4b,5,6,9,10,10b,11,12-decahydro-3H-chrysene-2,8-dione is a complex organic molecule characterized by its multiple ring structures and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,4aS,4bR,10aR,10bR,12aS)-1-hydroxy-1,10a,12a-trimethyl-4,4a,4b,5,6,9,10,10b,11,12-decahydro-3H-chrysene-2,8-dione typically involves multi-step organic reactions. These steps often include cyclization reactions, functional group transformations, and stereoselective synthesis to ensure the correct configuration of the molecule. Specific reaction conditions such as temperature, solvents, and catalysts are crucial to achieving high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output.

Chemical Reactions Analysis

Types of Reactions

(1R,4aS,4bR,10aR,10bR,12aS)-1-hydroxy-1,10a,12a-trimethyl-4,4a,4b,5,6,9,10,10b,11,12-decahydro-3H-chrysene-2,8-dione: undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can reduce ketones to alcohols or alkenes to alkanes.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to optimize each specific reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

(1R,4aS,4bR,10aR,10bR,12aS)-1-hydroxy-1,10a,12a-trimethyl-4,4a,4b,5,6,9,10,10b,11,12-decahydro-3H-chrysene-2,8-dione: has several applications in scientific research:

    Chemistry: Used as a model compound for studying stereochemistry and reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the synthesis of complex organic materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism by which (1R,4aS,4bR,10aR,10bR,12aS)-1-hydroxy-1,10a,12a-trimethyl-4,4a,4b,5,6,9,10,10b,11,12-decahydro-3H-chrysene-2,8-dione exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules, leading to changes in cellular pathways and biological responses. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (1R,4aS,4bR,10aR,10bR,12aS)-1-hydroxy-1,10a,12a-trimethyl-4,4a,4b,5,6,9,10,10b,11,12-decahydro-3H-chrysene-2,8-dione include:

Uniqueness

The uniqueness of This compound lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. These unique features make it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C21H30O3

Molecular Weight

330.5 g/mol

IUPAC Name

(1R,4aS,4bR,10aR,10bR,12aS)-1-hydroxy-1,10a,12a-trimethyl-4,4a,4b,5,6,9,10,10b,11,12-decahydro-3H-chrysene-2,8-dione

InChI

InChI=1S/C21H30O3/c1-19-10-8-14(22)12-13(19)4-5-15-16(19)9-11-20(2)17(15)6-7-18(23)21(20,3)24/h12,15-17,24H,4-11H2,1-3H3/t15-,16-,17+,19+,20+,21+/m1/s1

InChI Key

ICFLNIOJLONJAO-MFYJRRGVSA-N

Isomeric SMILES

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@H]2CC[C@]4([C@H]3CCC(=O)[C@]4(C)O)C

Canonical SMILES

CC12CCC(=O)C=C1CCC3C2CCC4(C3CCC(=O)C4(C)O)C

Origin of Product

United States

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